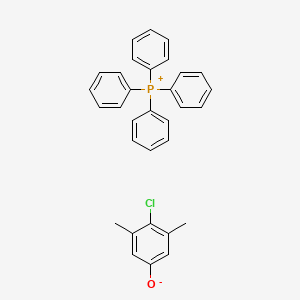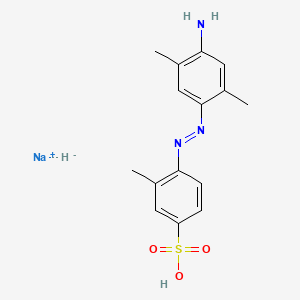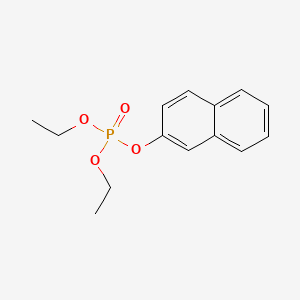
Phosphoric acid, diethyl 2-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl 2-naphthalenyl ester is an organic compound with the molecular formula C14H17O4P. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 2-naphthalenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 2-naphthalenyl ester can be synthesized through the esterification reaction between phosphoric acid and diethyl 2-naphthalenyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce diethyl 2-naphthalenyl alcohol .
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl 2-naphthalenyl ester has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active phosphoric acid derivatives, which then participate in biochemical pathways. The specific molecular targets and pathways depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric acid, diethyl 2-ethylhexyl ester: Similar in structure but with an ethylhexyl group instead of the naphthalenyl group.
Phosphoric acid, 2-naphthalenyl diphenyl ester: Contains diphenyl groups instead of diethyl groups.
Uniqueness
Phosphoric acid, diethyl 2-naphthalenyl ester is unique due to the presence of the 2-naphthalenyl group, which imparts distinct chemical properties and reactivity compared to other phosphoric acid esters. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
16519-26-9 |
|---|---|
Fórmula molecular |
C14H17O4P |
Peso molecular |
280.26 g/mol |
Nombre IUPAC |
diethyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C14H17O4P/c1-3-16-19(15,17-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |
Clave InChI |
SIHQLNSQZGAHQX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




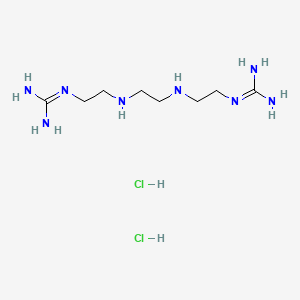




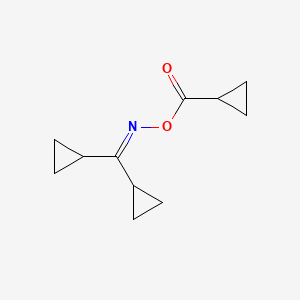
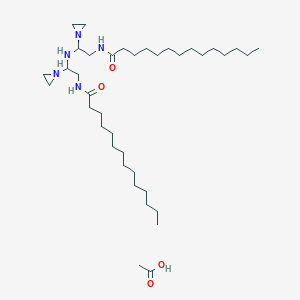

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)

